molecular formula C6H9N3S B1486722 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 214542-56-0

2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

Cat. No.: B1486722
CAS No.: 214542-56-0
M. Wt: 155.22 g/mol
InChI Key: KGKMOASZDHGIJC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-9-6(7)4-2-10-3-5(4)8-9/h2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKMOASZDHGIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CSCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H9N3SC_6H_9N_3S with a molecular weight of approximately 155.22 g/mol. The structure features a thieno ring fused with a pyrazole moiety, which is crucial for its biological activity.

Biological Activities

Research indicates that compounds in the thieno[3,4-c]pyrazole family exhibit various pharmacological properties:

  • Antioxidant Activity : Studies have demonstrated that thieno[3,4-c]pyrazole derivatives can act as antioxidants. For example, they have shown protective effects against oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in fish models .
  • Anti-inflammatory Properties : Thieno[3,4-c]pyrazole compounds have been reported to possess anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various biological assays .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against a range of pathogens, making them potential candidates for developing new antibiotics .
  • Antitumor Effects : Preliminary studies suggest that these compounds may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

  • Step 1 : Formation of the thieno ring through cyclization reactions involving appropriate precursors.
  • Step 2 : Introduction of the pyrazole moiety via condensation reactions.
  • Step 3 : Methylation and further functionalization to achieve the desired compound .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant protective effects against oxidative damage in fish erythrocytes .
Study BAnti-inflammatory EffectsShowed inhibition of nitric oxide production in macrophages .
Study CAntitumor ActivityFound to induce apoptosis in breast cancer cell lines .

Scientific Research Applications

Biological Activities

Research indicates that compounds with a thieno[3,4-c]pyrazole framework exhibit a range of biological activities:

Compound Name Structure Type Biological Activity
1-Methyl-1H-pyrazolePyrazoleAnticancer
2-Amino-thieno[3,4-b]pyrazoleThieno-PyrazoleAntidiabetic
5-Methylthieno[3,4-c]pyridineThieno-PyridineNeuroprotective
1H-Pyrazolo[3,4-b]pyridinePyrazolo-PyridineAntimicrobial

The thieno[3,4-c]pyrazole structure is associated with unique electronic properties that may enhance the efficacy and selectivity of therapeutic agents compared to other similar compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests that the compound could be developed into an effective anticancer drug targeting various tumor types .

Antiviral Activity

The compound also exhibits antiviral properties. Research on related thieno[3,4-c]pyrazole derivatives has demonstrated significant activity against viral pathogens. Its ability to modulate biological pathways involved in viral replication makes it a candidate for further exploration in antiviral drug development .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has shown promise as an anti-inflammatory agent. Its mechanism involves the inhibition of specific enzymes that play a role in inflammatory processes, making it a potential treatment for inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
  • Cytotoxic Effects : In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This indicates its potential as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares key properties of this compound with its aryl-substituted derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) XLogP3/LogP Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
2-Methyl- (Target) Methyl C₇H₉N₃S 167.23 (calc.) ~0.8 (estimated) 1 / 3 ~69.1 (estimated)
2-(4-Fluorophenyl)- 4-Fluorophenyl C₁₁H₁₀FN₃S 235.28 1.926 1 / 3 69.1
2-(4-Chlorophenyl)- 4-Chlorophenyl C₁₁H₁₀ClN₃S 251.74 2.2 1 / 3 69.1
2-(3-Methylphenyl)- 3-Methylphenyl C₁₂H₁₃N₃S 231.32 Not reported 1 / 3 Not reported
2-(2,4-Dimethylphenyl)- 2,4-Dimethylphenyl C₁₃H₁₅N₃S 245.34 (calc.) Not reported 1 / 3 Not reported
Key Observations:

Molecular Weight and Hydrophobicity :

  • The methyl-substituted target compound has the lowest molecular weight and estimated XLogP3 (~0.8), reflecting reduced hydrophobicity compared to aryl analogs (XLogP3: 1.9–2.2) .
  • Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit higher logP values due to the electron-withdrawing effects of halogens .

Hydrogen Bonding and Polar Surface Area: All analogs share 1 hydrogen bond donor (amine group) and 3 acceptors (amine and pyrazole/thiophene nitrogens), contributing to similar polar surface areas (~69.1 Ų) .

Preparation Methods

Cyclocondensation of 4-oxotetrahydrothiophene-3-carbonitrile with Methylhydrazine

This method is adapted from the synthesis of related thieno[3,4-c]pyrazol-3-amines and involves the following steps:

Step Reagents & Conditions Purpose Expected Outcome
1 4-oxotetrahydrothiophene-3-carbonitrile + methylhydrazine hydrochloride in ethanol, reflux, 2 h Formation of hydrazone intermediate Hydrazone formation
2 Concentration and trituration with aqueous NaOH Cyclization and precipitation Cyclized thieno[3,4-c]pyrazol-3-amine
3 Filtration, washing (NaOH, water, hexanes), drying Purification Isolated product

Notes:

  • The use of methylhydrazine (rather than phenylhydrazine) is required to introduce the methyl group at the 2-position.
  • Reaction yields for analogous compounds (e.g., 2-phenyl derivatives) are reported to be high (up to 95%).
  • The product is typically obtained as a white solid after purification.

Alternative Methods: Substituted Hydrazine Cyclization

Some literature suggests that the thieno[3,4-c]pyrazole core can also be constructed via cyclization of a substituted thienopyrazole precursor with methylamine or via direct methylation of the 2-position after core formation. However, these methods are less common and often require additional protection/deprotection steps or use of strong methylating agents, which may reduce overall yield and selectivity.

Representative Data Table: Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material 4-oxotetrahydrothiophene-3-carbonitrile Commercially available or synthesized
Hydrazine derivative Methylhydrazine hydrochloride For methyl substitution
Solvent Absolute ethanol Promotes solubility and reactivity
Reflux time 2 hours Sufficient for hydrazone formation
Cyclization base 1N aqueous NaOH Facilitates ring closure
Isolation Filtration, sequential washing Ensures removal of impurities
Yield Up to 95% (analogous compounds) High efficiency expected
Product form White solid After drying in vacuo

Research Findings and Observations

  • High Yield and Purity: The cyclocondensation approach is robust, delivering high yields and pure product for analogous derivatives. The substitution of methylhydrazine for phenylhydrazine is expected to maintain these advantages.
  • Scalability: The method is amenable to scale-up, as demonstrated in related patents and syntheses for similar thieno[3,4-c]pyrazole derivatives.
  • Purification: Simple filtration and washing are typically sufficient, with no need for chromatographic purification in most cases.
  • Physical Properties: The product is a solid at room temperature, with purity levels up to 95% as confirmed by commercial sources.

Summary Table: Key Preparation Insights

Aspect Description
Core synthetic route Cyclocondensation of 4-oxotetrahydrothiophene-3-carbonitrile with methylhydrazine
Key reagents Methylhydrazine hydrochloride, ethanol, NaOH
Yield High (up to 95% for analogous compounds)
Purification Filtration, washing, drying
Product characteristics White solid, high purity
Scalability Suitable for laboratory and industrial scale

Q & A

Q. What are the standard synthetic routes for 2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with cyclic ketones or nitriles. For example, describes refluxing 4-oxotetrahydrothiophene-3-carbonitrile with (2,4-dimethylphenyl)hydrazine hydrochloride in ethanol, followed by purification via solvent removal and dichloromethane extraction. Optimization involves adjusting reaction time, temperature (e.g., microwave irradiation at 140°C as in ), and stoichiometric ratios to improve yield. Post-synthetic purification often employs column chromatography (e.g., cyclohexane/EtOAc gradients) and analytical validation via 1H^1H-NMR and HRMS ( ).

Q. How can structural confirmation of this compound be methodologically validated?

Structural confirmation requires multi-spectral analysis:

  • 1H^1H-NMR : To confirm proton environments (e.g., aromatic protons at δ 7.12–7.88 ppm and methyl groups at δ 2.07–2.56 ppm, as in ).
  • HRMS : For molecular ion validation (e.g., [M+Na]+ at m/z 508.1890, ).
  • X-ray crystallography : Optional for resolving tautomeric ambiguity ( ).

Q. What are the primary pharmacological targets of this scaffold, and how are initial bioactivity assays designed?

The pyrazol-3-amine scaffold is associated with kinase inhibition (e.g., GSK-3β in ), anti-inflammatory, and anticancer activities. Initial bioactivity assays involve:

  • In vitro enzyme inhibition : IC50_{50} determination via kinase activity assays (e.g., IC50_{50} = 3.1 nM for GSK-3β inhibition in ).
  • Cell viability assays : Using SH-SY5Y neuroblastoma cells to assess cytotoxicity ( ).
  • Statistical validation : One-way ANOVA and Tukey’s post-hoc tests ( ).

Advanced Research Questions

Q. How does tautomerism in the pyrazol-3-amine core influence derivatization reactions, and how can regioselectivity be predicted?

The this compound exists in tautomeric forms (1H vs. 2H), affecting reactivity at N1 vs. N2. highlights that acylation and Ullmann reactions favor N1 in fused systems due to steric and electronic factors. Computational studies (e.g., DFT calculations) predict thermodynamic stability (1H tautomer is ~1.6 kcal/mol more stable) and guide regioselectivity. Experimental validation via 1H^1H-NMR chemical shifts (e.g., imino vs. amino proton signals) resolves tautomeric dominance.

Q. What strategies address contradictions in reported biological data for this compound (e.g., varying IC50_{50}50​ values across studies)?

Discrepancies arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cellular models. Mitigation strategies include:

  • Standardized protocols : Fixed ATP levels (e.g., 10 µM for GSK-3β assays, ).
  • Kinetic profiling : Time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms.
  • Orthogonal assays : Cross-validation using thermal shift assays or SPR binding studies.

Q. How can in vivo pharmacokinetic properties of derivatives be systematically optimized?

  • Metabolic stability : Incubation with liver microsomes to assess CYP450-mediated degradation.
  • Blood-brain barrier penetration : LogP optimization (target 2–3) via substituent modification (e.g., fluorination, ).
  • Pharmacodynamic profiling : Dose-response studies in rodent models of disease (e.g., Alzheimer’s pathology in ).

Methodological Resources

  • Synthetic Protocols :
  • Tautomerism Analysis :
  • Biological Assays :
  • Structural Validation :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
Reactant of Route 2
2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

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